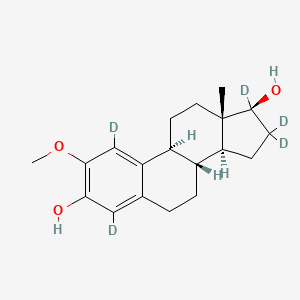

Prasugrel-d4 Metabolite R-138727

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Prasugrel-d4 Metabolite R-138727 is an active metabolite of prasugrel, a thienopyridine class antiplatelet agent. This compound is known for its potent inhibition of platelet aggregation by targeting the P2Y12 adenosine diphosphate receptor on platelets . This compound is used in various scientific research applications, particularly in the study of cardiovascular diseases and platelet function.

Mécanisme D'action

Target of Action

The primary target of Prasugrel-d4 Metabolite R-138727 is the human P2Y12 receptor . This receptor plays a crucial role in platelet aggregation , which is a key process in the formation of blood clots. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation .

Mode of Action

R-138727, the active metabolite of Prasugrel, interacts with the human P2Y12 receptor, specifically with cysteine 97 and cysteine 175 . These two cysteine residues are likely to form a disulfide bridge in native receptors . The interaction of R-138727 with these cysteine residues is irreversible, leading to potent inhibition of receptor function . This prevents the activation of the GPIIb/IIIa receptor complex, resulting in the inhibition of ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of R-138727 affects the biochemical pathway involving the P2Y12 receptor and ADP. By inhibiting the P2Y12 receptor, R-138727 prevents the activation of the GPIIb/IIIa receptor complex by ADP . This leads to a decrease in platelet activation and aggregation, which are key steps in the formation of blood clots .

Pharmacokinetics

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This transformation involves rapid deesterification to an intermediate metabolite, followed by cytochrome P450 (P450)-mediated formation of R-138727 . The major contributors to R-138727 formation are CYP3A4 and CYP2B6 . The metabolite appears quickly in plasma, with a median Tmax of 0.5 hours .

Result of Action

The result of R-138727’s action is a potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in ADP-mediated platelet activation and aggregation . As a result, the formation of blood clots is prevented, reducing the risk of thrombotic cardiovascular events .

Action Environment

The action of R-138727 can be influenced by various environmental factors. For example, the presence of other blood cells, calcium, and aspirin can influence the inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation . Additionally, the enzymatic activity of CYP3A4 and CYP2B6, which are involved in the formation of R-138727, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease .

Analyse Biochimique

Biochemical Properties

Prasugrel-d4 Metabolite R-138727 is known for its potent antiplatelet activity. It interacts with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . The interaction with the P2Y12 receptor is irreversible, as this compound forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding prevents the receptor from activating the G-protein signaling pathway, thereby inhibiting platelet aggregation.

Cellular Effects

This compound exerts significant effects on platelets, the primary cells involved in blood clotting. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The blockade of the P2Y12 receptor disrupts the downstream signaling cascade, leading to reduced platelet activation and aggregation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the P2Y12 receptor on platelets. The metabolite forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding is irreversible and prevents the receptor from activating the G-protein signaling pathway. As a result, the downstream signaling cascade is inhibited, leading to reduced platelet activation and aggregation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. The metabolite maintains its inhibitory activity on the P2Y12 receptor, preventing platelet aggregation . Long-term studies have shown that the metabolite remains effective in inhibiting platelet activation and aggregation, with no significant degradation or loss of activity over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. It is essential to determine the optimal dosage to achieve the desired antiplatelet effect while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2B6 . The metabolite is then further processed by esterases to form the active metabolite, which exerts its antiplatelet effects. The involvement of these enzymes and cofactors is crucial for the bioactivation and subsequent activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and transported to target tissues, including platelets . The metabolite interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific cellular compartments. This targeted distribution is essential for its antiplatelet activity.

Subcellular Localization

The subcellular localization of this compound is primarily within platelets, where it exerts its inhibitory effects on the P2Y12 receptor . The metabolite’s activity is directed to specific compartments within the platelets, ensuring its effective inhibition of platelet aggregation. Post-translational modifications and targeting signals may play a role in directing the metabolite to its site of action within the cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Prasugrel-d4 Metabolite R-138727 involves several steps, starting with the de-esterification of prasugrel to form R-95913, followed by cytochrome P450-mediated oxidation to produce R-138727 . The process typically requires the use of reduced glutathione and specific cytochrome P450 enzymes such as CYP3A4 and CYP2B6 .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and purify the stereoisomers of the compound . This method ensures the production of high-purity this compound suitable for research and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Prasugrel-d4 Metabolite R-138727 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its biotransformation and activity in the body.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, reduced glutathione, and various solvents such as acetonitrile . The reactions typically occur under controlled conditions to ensure the desired transformation and yield.

Major Products Formed: The major product formed from the biotransformation of prasugrel is R-138727, which is responsible for its antiplatelet activity . This metabolite binds irreversibly to the P2Y12 receptor, inhibiting platelet aggregation and reducing the risk of thrombotic events .

Applications De Recherche Scientifique

Prasugrel-d4 Metabolite R-138727 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stereoselective metabolism and biotransformation of thienopyridine compounds . In biology and medicine, it is extensively researched for its role in inhibiting platelet aggregation and its potential therapeutic applications in cardiovascular diseases . Additionally, it is used in pharmacokinetic and bioequivalence studies to evaluate the efficacy and safety of prasugrel and related compounds .

Comparaison Avec Des Composés Similaires

Prasugrel-d4 Metabolite R-138727 is similar to other thienopyridine compounds such as clopidogrel and ticlopidine . it is unique in its more efficient conversion to the active metabolite and its greater potency in inhibiting platelet aggregation . The major similar compounds include:

- Clopidogrel

- Ticlopidine

- R-95913 (an intermediate metabolite of prasugrel)

This compound stands out due to its rapid and consistent conversion to the active form, resulting in more effective and reliable antiplatelet activity .

Propriétés

Numéro CAS |

1217222-86-0 |

|---|---|

Formule moléculaire |

C18H16FNO3SD4 |

Poids moléculaire |

353.45 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

204204-73-9 (unlabelled) |

Synonymes |

Prasugrel metabolite M3 D4 |

Étiquette |

Prasugrel Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

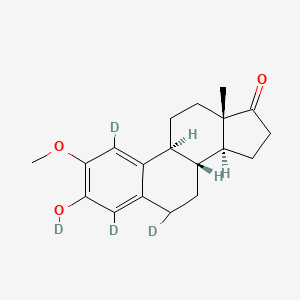

![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B602634.png)

![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)